PF CBP1 -

PF CBP1

Catalog Number: EVT-1534011
CAS Number:
Molecular Formula: C29H36N4O3
Molecular Weight: 488.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective CBP/p300 bromodomain inhibitor (IC50 values are 125 and 363 nM, respectively). Exhibits >100-fold selectivity for CBP over BRD4. Also exhibits selectivity over a panel of other bromodomains. Reduces LPS-induced IL-1β, IL-6 and IFN-β expression in macrophages in vitro. Also downregulates RGS4 expression in primary cortical neurons in vitro.
Overview

PF CBP1, also known as PF-CBP1, is a selective inhibitor of the bromodomain of the CREB-binding protein and the E1A-associated protein p300. This compound is significant in scientific research for its ability to modulate inflammatory genes in primary macrophages and downregulate the regulator of G-protein signaling 4 gene in neurons, which is associated with Parkinson's disease. The compound has garnered attention for its potential therapeutic applications in various diseases linked to dysregulated transcriptional processes.

Source and Classification

PF CBP1 is classified as a small molecule inhibitor targeting bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. This compound is sourced from chemical libraries utilized in high-throughput screening assays aimed at discovering novel inhibitors of the CREB-binding protein bromodomain. Its chemical structure includes a benzimidazole core linked to a morpholine moiety, making it a valuable tool in epigenetic research and drug discovery.

Synthesis Analysis

The synthesis of PF CBP1 involves several key steps:

  1. Formation of the Benzimidazole Core: The initial step involves synthesizing the benzimidazole ring, which serves as the structural foundation for the compound.
  2. Introduction of the Isoxazole Ring: Following the formation of the benzimidazole core, an isoxazole ring is introduced to enhance biological activity.
  3. Attachment of the Propoxyphenethyl Group: This step involves adding a propoxyphenethyl group to increase solubility and binding affinity.
  4. Final Coupling with Morpholine Moiety: The last step involves coupling with a morpholine moiety, completing the synthesis of PF CBP1.
Molecular Structure Analysis

PF CBP1 exhibits a complex molecular structure that can be analyzed through various techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. The key structural features include:

  • Benzimidazole Core: Provides a rigid framework essential for binding interactions.
  • Isoxazole Ring: Contributes to the electronic properties of the molecule.
  • Morpholine Moiety: Enhances solubility and pharmacokinetic properties.

The molecular formula for PF CBP1 is C16H20N4O3C_{16}H_{20}N_4O_3, with a molecular weight of approximately 316.36 g/mol. Detailed structural data can be obtained from databases like the Protein Data Bank, which provides insights into its binding interactions with target proteins.

Chemical Reactions Analysis

PF CBP1 participates in several chemical reactions, including:

  • Oxidation: Under specific conditions, PF CBP1 can be oxidized to form various derivatives, which may exhibit altered biological activities.
  • Reduction: The compound can undergo reduction reactions, leading to different reduced products that might have distinct pharmacological profiles.
  • Substitution Reactions: PF CBP1 can engage in substitution reactions where functional groups are replaced, allowing for modifications that could enhance its efficacy or selectivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

PF CBP1 functions primarily as an inhibitor of bromodomain-containing proteins, specifically targeting CREB-binding protein and p300. The mechanism involves:

  • Inhibition of Acetyl-Lysine Recognition: By binding to the bromodomain, PF CBP1 prevents these proteins from recognizing acetylated lysines on histones, thereby interfering with transcriptional activation.
  • Downregulation of RGS4: In neuronal contexts, PF CBP1 reduces mRNA levels of RGS4, impacting signaling pathways associated with neurodegenerative diseases such as Parkinson's disease.

The pharmacokinetics of PF CBP1 reveal IC50 values of 125 nM for CREB-binding protein and 363 nM for p300, indicating its potency as an inhibitor.

Physical and Chemical Properties Analysis

PF CBP1 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its application in biological assays and therapeutic development.

Applications

PF CBP1 has significant scientific applications, particularly in:

  • Epigenetic Research: As a bromodomain inhibitor, it aids in understanding the role of acetylation in gene regulation.
  • Disease Models: Used in studies related to neurodegenerative diseases like Parkinson's disease by modulating gene expression profiles.
  • Drug Discovery: Serves as a lead compound for developing new therapeutics targeting bromodomain-containing proteins involved in cancer and inflammatory diseases.

Properties

Product Name

PF CBP1

Molecular Formula

C29H36N4O3

Molecular Weight

488.62

Synonyms

5-(Dimethyl-1,2-oxazol-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2-[2-(4-propoxyphenyl)ethyl]-1H-1,3-benzodiazole

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.